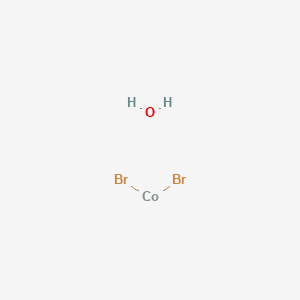
Cobalt(II) bromide hydrate
Übersicht
Beschreibung
Cobalt(II) bromide hydrate is an inorganic compound with the chemical formula CoBr₂·xH₂O. It is a hydrated form of cobalt(II) bromide, which appears as red-purple crystals in its hexahydrate form. This compound is known for its solubility in water and its use primarily as a catalyst in various chemical processes .
Wissenschaftliche Forschungsanwendungen
Cobalt(II) bromide hydrate is widely used in scientific research and industrial applications:
Biology and Medicine: While specific biological and medicinal applications are less common, its role as a catalyst in chemical reactions can indirectly support biological research.
Wirkmechanismus
Target of Action
Cobalt(II) bromide hydrate primarily targets chemical reactions in organic synthesis . It is used as a catalyst in these reactions, facilitating the formation of C-metal, C-heteroatom, and C-C bonds . The compound also aids in the addition to unsaturated bonds, cyclizations, functional group transformations, polymerization, oxidations, reductions, and carbonylations .
Mode of Action
The interaction of this compound with its targets involves catalyzing various types of bond formations and transformations. For instance, it catalyzes the arylzincation of alkynes with arylzinc iodide x lithium chloride complexes in acetonitrile . This wide scope of arylzincation allows the use of unfunctionalized alkynes, such as 6-dodecyne, as well as arylacetylenes .
Biochemical Pathways
This compound affects the biochemical pathways involved in organic synthesis. By acting as a catalyst, it influences the rate and direction of chemical reactions, leading to the formation of new compounds . The downstream effects include the creation of complex organic molecules through C-metal, C-heteroatom, and C-C bond formations, among other reactions .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the products of the reactions it catalyzes. By facilitating various types of bond formations and transformations, it enables the synthesis of complex organic molecules . These molecules can have a wide range of applications, depending on the specific reactions involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is hygroscopic and forms a hexahydrate in air . The hexahydrate loses four water of crystallization molecules at 100 °C, forming a dihydrate . Further heating to 130 °C produces the anhydrous form . At higher temperatures, Cobalt(II) bromide reacts with oxygen, forming cobalt (II,III) oxide and bromine vapor . Therefore, the reaction conditions, including temperature and exposure to air, can significantly impact the compound’s action and stability.
Biochemische Analyse
Biochemical Properties
Cobalt(II) bromide hydrate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating reactions such as polymerization, oxidations, reductions, and carbonylations . The compound’s ability to form coordination complexes with biomolecules, such as bromopentaamminecobalt(III) bromide, highlights its versatility in biochemical processes .
Cellular Effects
This compound influences cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause respiratory tract irritation and gastrointestinal irritation in laboratory settings . The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic pathways and enzyme activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s ability to form coordination complexes with enzymes and proteins allows it to modulate their activities, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is hygroscopic and can form different hydrates depending on environmental conditions . Long-term exposure to this compound may result in cumulative effects on cellular function, including potential toxicity and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may act as a beneficial catalyst in biochemical reactions. At higher doses, it can exhibit toxic effects, including gastrointestinal and respiratory irritation . The threshold for these adverse effects depends on the specific animal model and experimental conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. Its role as a catalyst in polymerization, oxidations, and reductions highlights its importance in metabolic processes . The compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form coordination complexes with biomolecules also influences its transport and distribution within the cell .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, with potential impacts on enzyme activities and metabolic processes . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects .
Vorbereitungsmethoden
Cobalt(II) bromide hydrate can be synthesized through the reaction of cobalt hydroxide with hydrobromic acid. The reaction is as follows:
Co(OH)2+2HBr→CoBr2⋅6H2O
This reaction produces cobalt(II) bromide hexahydrate. Further heating of the hexahydrate at 100°C results in the formation of the dihydrate, and at 130°C, the anhydrous form is obtained .
Analyse Chemischer Reaktionen
Cobalt(II) bromide hydrate undergoes various chemical reactions, including:
Oxidation: At higher temperatures, cobalt(II) bromide reacts with oxygen to form cobalt(II,III) oxide and bromine vapor.
Coordination Reactions: It reacts with ammonia to form coordination compounds such as bromopentaamminecobalt(III) bromide.
Catalytic Reactions: It acts as a catalyst in organic synthesis, facilitating C-metal, C-heteroatom, and C-C bond formations, as well as cyclizations, polymerizations, oxidations, reductions, and carbonylations.
Vergleich Mit ähnlichen Verbindungen
Cobalt(II) bromide hydrate can be compared with other similar compounds such as:
Cobalt(II) chloride (CoCl₂): Similar in structure and catalytic properties but differs in the halide component.
Cobalt(II) iodide (CoI₂): Another halide of cobalt with similar properties but different reactivity due to the larger iodide ion.
Nickel(II) bromide (NiBr₂): Shares similar catalytic applications but involves nickel instead of cobalt, leading to different catalytic efficiencies and reaction conditions.
This compound stands out due to its specific solubility properties and its effectiveness as a catalyst in a wide range of organic synthesis reactions.
Eigenschaften
IUPAC Name |
dibromocobalt;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Co.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTZAWYGLXXRSO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Co](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CoH2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583555 | |
| Record name | Dibromocobalt--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85017-77-2 | |
| Record name | Dibromocobalt--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


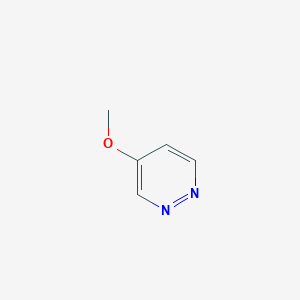

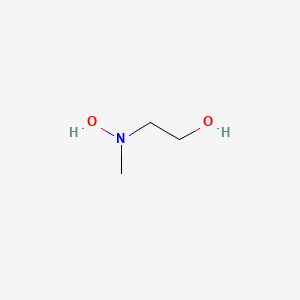
![7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1590986.png)
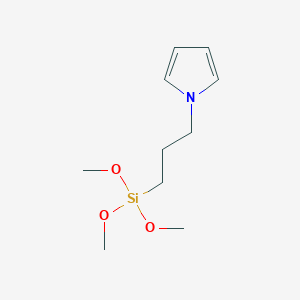
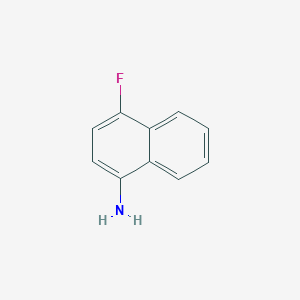
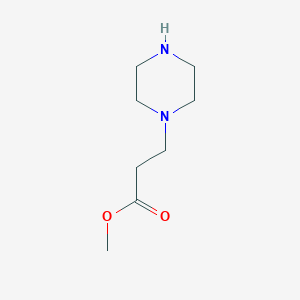
![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde](/img/structure/B1590994.png)
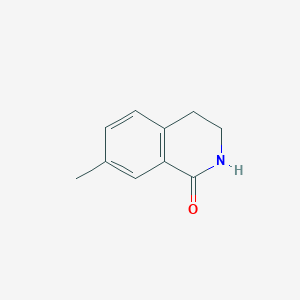
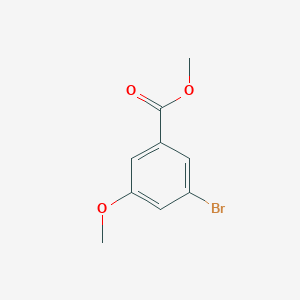
![3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1591000.png)
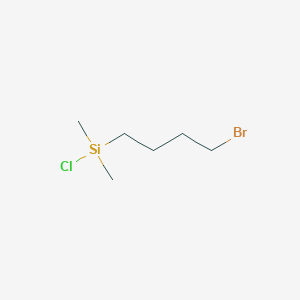
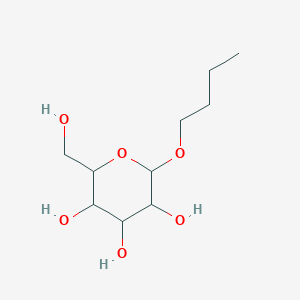
![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)
